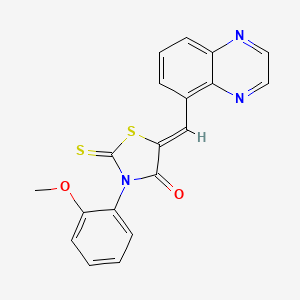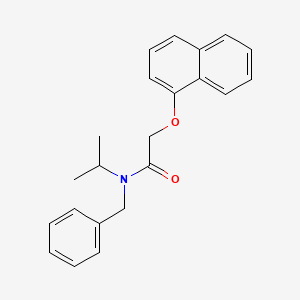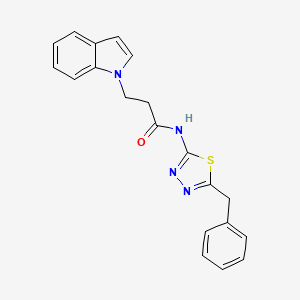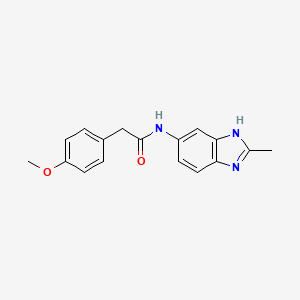![molecular formula C20H23N3O6 B12180258 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetyl)urea](/img/structure/B12180258.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxin ring with a spirocyclic urea moiety, making it an interesting subject for research in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetyl)urea typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Spirocyclic Urea Formation: The spirocyclic urea moiety is formed by reacting a suitable amine with a cyclic anhydride, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzodioxin ring with the spirocyclic urea through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetyl)urea can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The spirocyclic urea moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress or inflammation.
Pathways: It may modulate signaling pathways related to cell survival, apoptosis, or immune response.
Comparación Con Compuestos Similares
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetyl)urea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzodioxin derivatives, spirocyclic ureas, and acylated ureas.
Uniqueness: The combination of a benzodioxin ring with a spirocyclic urea moiety is relatively rare, providing unique chemical and biological properties that are not commonly found in other compounds.
Propiedades
Fórmula molecular |
C20H23N3O6 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetamide |
InChI |
InChI=1S/C20H23N3O6/c24-16(12-23-17(25)11-20(18(23)26)6-2-1-3-7-20)22-19(27)21-13-4-5-14-15(10-13)29-9-8-28-14/h4-5,10H,1-3,6-9,11-12H2,(H2,21,22,24,27) |
Clave InChI |
KQWKUNPMACPOHY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(=O)N(C2=O)CC(=O)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-acetyl-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B12180189.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180191.png)


![1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B12180202.png)

![3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol](/img/structure/B12180213.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12180215.png)
![N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180222.png)

![2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12180247.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12180254.png)
![5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12180255.png)
